molecular formula C15H21ClN4 B13755768 2-(Benzyl((2-dimethylamino)ethyl)amino)pyrimidine hydrochloride CAS No. 5929-07-7

2-(Benzyl((2-dimethylamino)ethyl)amino)pyrimidine hydrochloride

Cat. No.: B13755768
CAS No.: 5929-07-7
M. Wt: 292.81 g/mol
InChI Key: AMMYIZDPRVOMMG-UHFFFAOYSA-N
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Description

N-benzyl-N’,N’-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine hydrochloride is a chemical compound with a complex structure that includes a benzyl group, a dimethylamino group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’,N’-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzylamine, dimethylamine, and pyrimidine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like toluene or ethanol, and catalysts such as hydrochloric acid or sodium hydroxide to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution

The compound’s amine groups participate in substitution reactions, where the nitrogen acts as a nucleophile. For example:

  • Displacement of chloro groups : Chloropyrimidine derivatives undergo substitution with amines (e.g., benzylamine derivatives) to form the final product .

  • Salt formation : The dimethylaminoethyl moiety may undergo protonation to form the hydrochloride salt.

Amide Coupling

HATU facilitates the coupling of carboxylic acids with amines to form amide bonds. This reaction is critical for linking the pyrimidine core to the benzylamino group .

Miscellaneous Reactions

  • Chlorination : Pyrimidine derivatives may undergo chlorination (e.g., using SOCl₂) to introduce reactive sites .

  • Deprotection : Boc-protected intermediates are deprotected under basic conditions to reveal amine groups .

Reaction Conditions

Reaction TypeReagents/ConditionsKey Observations
Amide Coupling HATU, triethylamine, DMFHigh-yield formation of amide bonds
Nucleophilic Displacement Amines, DMFSubstitution of chloropyrimidine groups
Chlorination SOCl₂ or trifluoromethanesulfonic anhydrideIntroduction of reactive chloro groups

Kinetic and Stability Considerations

  • Monitoring : Reactions are tracked using TLC and HPLC to ensure purity.

  • Thermal Sensitivity : Pyrimidine derivatives often require controlled temperatures (e.g., 0°C for chlorination, room temperature for coupling) .

Biological Activity and Reaction Implications

While the exact mechanism of action for this compound is not fully elucidated, its structural features suggest potential interactions with biological targets via hydrogen bonding and hydrophobic interactions . For instance, the dimethylaminoethyl group may enhance solubility or membrane permeability, while the pyrimidine ring could engage in π-π stacking with nucleic acids or proteins.

Comparison of Synthetic Routes

RouteKey StepsAdvantagesLimitations
HATU-Mediated Coupling 1. Chloropyrimidine carboxylic acid coupling with benzylamine derivatives. 2. Displacement of chloro group High efficiency, scalableRequires precise stoichiometric control
Direct Amination Nucleophilic displacement of chloropyrimidine with benzylamine derivativesSimpler workflowLower yields compared to HATU-mediated methods

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-(Benzyl((2-dimethylamino)ethyl)amino)pyrimidine hydrochloride, as inhibitors of mutated forms of the epidermal growth factor receptor (EGFR). These mutations are often implicated in various cancers, such as lung cancer. The compound has shown promise in modulating EGFR activity, potentially leading to new treatment options for patients with resistant mutations like L858R and T790M .

Antiviral Activity

Research into related pyrimidine compounds has demonstrated antiviral properties, particularly against respiratory syncytial virus (RSV). Modifications to the pyrimidine structure can enhance its efficacy against viral infections. This suggests that this compound may also be explored for similar antiviral applications .

Inhibition of Enzymatic Activity

Pyrimidine derivatives have been studied as inhibitors of various enzymes, including human purine nucleoside phosphorylase (PNP), which is relevant in the treatment of T-cell related diseases. The structural characteristics of these compounds can influence their binding affinity and inhibitory potency against target enzymes, making them valuable leads in drug development .

Case Studies and Research Findings

StudyFocusFindings
EGFR ModulationDemonstrated effectiveness against mutant forms associated with cancer; potential for development into therapeutic agents.
Antiviral PropertiesInvestigated anti-RSV activity; showed promise in inhibiting viral replication through structural modifications.
Enzyme InhibitionEvaluated derivatives as PNP inhibitors; identified key structural features influencing activity.

Mechanism of Action

The mechanism of action of N-benzyl-N’,N’-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N,N-dimethylethylenediamine: A structurally similar compound with a simpler structure lacking the pyrimidinyl group.

    N,N-dimethylethylenediamine: Another related compound without the benzyl and pyrimidinyl groups.

Uniqueness

N-benzyl-N’,N’-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine hydrochloride is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

5929-07-7

Molecular Formula

C15H21ClN4

Molecular Weight

292.81 g/mol

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C15H20N4.ClH/c1-18(2)11-12-19(15-16-9-6-10-17-15)13-14-7-4-3-5-8-14;/h3-10H,11-13H2,1-2H3;1H

InChI Key

AMMYIZDPRVOMMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=NC=CC=N2.Cl

Origin of Product

United States

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